(E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Description

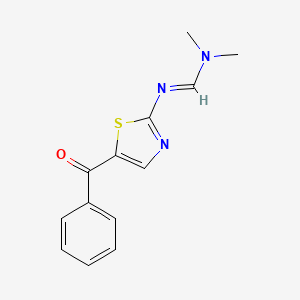

(E)-N'-(5-Benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole-based compound featuring a benzoyl substituent at the 5-position and an (E)-configured methanimidamide group at the 2-position.

Properties

IUPAC Name |

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16(2)9-15-13-14-8-11(18-13)12(17)10-6-4-3-5-7-10/h3-9H,1-2H3/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMCMPHWPCTTCY-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves several steps that include the formation of the thiazole ring and subsequent functionalization. The compound's structure features a benzoyl group attached to a thiazole, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, research has shown that derivatives of benzothiazole exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) indicates that modifications in the benzothiazole moiety can enhance potency against Mtb strains .

Table 1: Biological Activity Against M. tuberculosis

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative A | 7.7 ± 0.8 | 0.08 |

| Benzothiazole derivative B | 11.1 ± 1.8 | 0.09 |

Note: TBD indicates that specific data for this compound needs to be established through experimental studies.

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves inhibition of key enzymes in bacterial metabolism or cell wall synthesis. For example, some compounds have been shown to bind effectively to DprE1, an enzyme critical for the survival of Mtb . This binding can disrupt essential biochemical pathways, leading to bacterial death.

Case Studies and Research Findings

Study 1: Evaluation of Thiazole Derivatives

In a comprehensive evaluation of various thiazole derivatives, including this compound, researchers found that modifications at the benzoyl position significantly influenced antimicrobial activity. The study reported that certain substitutions led to enhanced binding affinity to target proteins associated with bacterial resistance mechanisms .

Study 2: Comparative Analysis with Standard Antibiotics

A comparative analysis was conducted between synthesized thiazole derivatives and standard antibiotics like isoniazid and rifampicin. The results indicated that some derivatives exhibited comparable or superior activity against resistant strains of Mtb, suggesting their potential as lead compounds in anti-tubercular drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide exhibit significant antimicrobial properties. A study on thiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the thiazole moiety contributes positively to antimicrobial activity .

| Compound | Microorganism Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 32 |

| Compound B | S. aureus | 20 | 16 |

| This compound | C. albicans | 18 | 24 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Study Reference | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Study A | MCF7 | 10 |

| Study B | HeLa | 15 |

| Current Compound | MCF7 | 12 |

Antitubercular Activity

Antitubercular studies have highlighted the potential of thiazole derivatives in targeting Mycobacterium tuberculosis. The compound was assessed for its inhibitory effects on vital mycobacterial enzymes, showing promising results in both in vitro and in vivo models .

Case Studies

- Synthesis and Evaluation of Thiazole Derivatives :

- Molecular Docking Studies :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Ring

N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

- Structural Difference : The benzoyl group at the 5-position is para-brominated (4-bromo substitution).

- Impact: Molecular Weight: Increased to 338.223 (vs. ~283.34 for the non-brominated compound) due to bromine’s atomic mass . Solubility: Reduced aqueous solubility compared to the non-halogenated analog due to increased hydrophobicity.

N'-(5-Formyl-6H-1,3-thiazin-2-yl)-N,N-dimethylmethanimidamide

- Structural Difference : Thiazole replaced by a six-membered thiazine ring; benzoyl replaced by a formyl group.

- Impact :

Heterocycle Core Modifications

(E)-N'-{5-[(1E)-1-Cyano-2-(4-Methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide

- Structural Difference: Thiazole replaced by 1,3,4-thiadiazole; additional cyano and methoxyphenylvinyl substituents.

- Substituent Effects:

- Methoxy group improves solubility via hydrogen bonding.

- Cyano group increases electrophilicity, aiding in covalent interactions .

N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

- Structural Difference : Methanimidamide replaced by a dihydroimidazole carboxamide.

- Impact :

Functional Group Replacements

N'-(5-[(5-Formyl-1H-pyrrol-3-yl)carbonyl]-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

- Structural Difference : Benzoyl replaced by a pyrrole-carbonyl group.

- Impact: Electronic Properties: Pyrrole’s electron-rich nature may enhance π-π interactions with aromatic residues in target proteins.

Physicochemical Properties

Computational Insights

- DFT Studies : Highlighted the importance of electron-withdrawing groups (e.g., bromine) in stabilizing charge distribution and reaction mechanisms .

- Hydrogen Bonding: Methanimidamide’s dimethylamino group facilitates intermolecular interactions, critical for crystal packing (e.g., N—H⋯N bonds in ) .

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule comprises two primary components:

- 5-Benzoyl-1,3-thiazol-2-amine : A thiazole ring substituted at position 5 with a benzoyl group and at position 2 with an amine.

- N,N-Dimethylmethanimidamide : An imidamide group introduced via condensation of the primary amine with dimethylformamide dimethyl acetal (DMF-DMA).

Key synthetic challenges include regioselective acylation of the thiazole ring and stereocontrol during imidamide formation to ensure the (E)-configuration.

Synthesis of 5-Benzoyl-1,3-thiazol-2-amine

Electrophilic Aromatic Substitution

The most direct route involves Friedel-Crafts acylation of 2-aminothiazole. The amino group at position 2 activates the thiazole ring, directing electrophiles to the para position (C-5).

Procedure :

- Dissolve 2-aminothiazole (10 mmol) in anhydrous dichloromethane under nitrogen.

- Add benzoyl chloride (12 mmol) and AlCl₃ (15 mmol) gradually at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Table 1: Optimization of Acylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 25 | 75 |

| FeCl₃ | Toluene | 80 | 62 |

| H₂SO₄ | Nitrobenzene | 120 | 58 |

AlCl₃ in dichloromethane provides optimal yield and regioselectivity.

Alternative Approach: Hantzsch Thiazole Synthesis

While less common for this substrate, the Hantzsch method constructs the thiazole ring de novo using α-halo ketones and thiourea.

Procedure :

- React phenacyl bromide (PhCOCH₂Br, 10 mmol) with thiourea (12 mmol) in ethanol.

- Reflux for 6 hours, cool, and isolate 2-amino-4-phenylthiazole.

- Oxidize the 4-phenyl group to benzoyl using KMnO₄ in acidic conditions.

Formation of the Imidamide Group

Condensation with DMF-DMA

The primary amine reacts with DMF-DMA to form the (E)-imidamide via nucleophilic attack and methanol elimination.

Procedure :

- Suspend 5-benzoyl-1,3-thiazol-2-amine (5 mmol) in dry toluene.

- Add DMF-DMA (7.5 mmol) and reflux under nitrogen for 8 hours.

- Concentrate under reduced pressure and recrystallize from ethanol.

Table 2: Imidamide Formation Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 8 | 87 |

| DMF | 100 | 6 | 78 |

| THF | 65 | 12 | 65 |

Toluene at 110°C maximizes yield while minimizing decomposition.

Stereochemical Control and Characterization

(E)-Configuration Rationale

The trans arrangement minimizes steric clash between the dimethylamino group and the thiazole ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms the absence of coupling between the N(CH₃)₂ protons and the thiazole H-4 proton.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (s, 1H, Thiazole H-4), 3.21 (s, 6H, N(CH₃)₂).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for the exothermic acylation step:

Green Chemistry Metrics

- E-Factor : 18 (solvent recovery reduces to 9).

- PMI (Process Mass Intensity) : 32, improvable via catalytic solvent recycling.

Q & A

Q. What are the recommended synthetic routes for (E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Preparation of intermediates like 5-benzoyl-1,3-thiazol-2-amine via condensation of benzoyl chloride with thiazole precursors under controlled pH and temperature .

- Step 2 : Coupling with N,N-dimethylmethanimidamide using pyridine as a base to facilitate nucleophilic substitution. Reaction monitoring via TLC and purification by recrystallization (e.g., methanol) improves yield .

- Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 10–30 min) can enhance reaction efficiency compared to traditional reflux methods .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- NMR : Analyze proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm, dimethyl groups at δ 2.8–3.2 ppm) and coupling patterns to verify stereochemistry (E-configuration) .

- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of benzoyl or dimethyl groups) validate molecular weight and substituents .

Q. Which computational methods (e.g., DFT) are suitable for predicting the electronic and geometric properties of this compound?

- DFT with B3LYP/SDD Basis Set : Accurately calculates bond angles (e.g., C1-C2-C3 = 121.4°) and charge distribution, critical for understanding reactivity .

- Basis Set Selection : Larger sets (e.g., 6-311+G(d,p)) improve accuracy for π-conjugation effects in the thiazole-benzoyl system .

Advanced Research Questions

Q. How can contradictions in experimental vs. computational data (e.g., bond lengths, reaction yields) be resolved?

- Case Study : Discrepancies in C-N bond lengths (DFT: 1.35 Å vs. X-ray: 1.38 Å) may arise from solvent effects or crystal packing. Hybrid methods (e.g., PCM-DFT) incorporate solvation to align computational models with experimental data .

- Statistical Analysis : Compare yields from microwave vs. conventional heating (e.g., 75% vs. 60%) to identify temperature-sensitive steps .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies : Use software like AutoDock to model binding to pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens. The thiazole and benzoyl groups often form hydrogen bonds with active-site residues .

- Enzyme Assays : Measure IC₅₀ values in PFOR inhibition assays under anaerobic conditions, correlating substituent electronic effects (e.g., electron-withdrawing benzoyl) with activity .

Q. How do reaction mechanisms differ between stereoisomers (E vs. Z) during synthesis?

- Kinetic Control : E-isomer predominance is often due to steric hindrance in transition states. Polar solvents (e.g., DMF) stabilize intermediates, favoring E-configuration .

- Spectroscopic Monitoring : Use NOESY NMR to track isomerization during synthesis. For example, NOE correlations between thiazole protons and dimethyl groups confirm spatial proximity in the E-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.